molecular formula C7H11NO B13814865 6-Methyl-3-azabicyclo[4.1.0]heptan-4-one CAS No. 214479-62-6

6-Methyl-3-azabicyclo[4.1.0]heptan-4-one

Cat. No.: B13814865
CAS No.: 214479-62-6
M. Wt: 125.17 g/mol
InChI Key: JAXPOGSCHCJFDI-UHFFFAOYSA-N
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Description

6-Methyl-3-azabicyclo[410]heptan-4-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-azabicyclo[4.1.0]heptan-4-one typically involves the cyclization of appropriate precursors. One common method starts with 4-hydroxymethyl pyridine, which undergoes a series of reactions to form the desired bicyclic structure . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-azabicyclo[4.1.0]heptan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azabicyclo[4.1.0]heptane-2,4,5-triones, while substitution reactions can introduce various functional groups into the bicyclic structure .

Scientific Research Applications

6-Methyl-3-azabicyclo[4.1.0]heptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-azabicyclo[4.1.0]heptan-4-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-azabicyclo[4.1.0]heptan-4-one is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific applications, such as drug design and synthetic chemistry.

Properties

IUPAC Name

6-methyl-3-azabicyclo[4.1.0]heptan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7-2-5(7)4-8-6(9)3-7/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXPOGSCHCJFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1CNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472716
Record name 6-Methyl-3-azabicyclo[4.1.0]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214479-62-6
Record name 6-Methyl-3-azabicyclo[4.1.0]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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